REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:19])([CH3:18])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH2:16][OH:17]>C(Cl)Cl.O=[Mn]=O>[CH3:1][Si:2]([CH3:19])([CH3:18])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH:16]=[O:17]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite© (175 g)
|
Type
|
WASH
|
Details
|
the cake was washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the eluent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant residue purified by column chromatography on silica gel (3% MeOH/CH2Cl2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(=NC2=C1C=CC=C2)C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.41 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |